molecular formula C13H15NO4 B1638859 N-(2-methylacryloyl)tyrosine

N-(2-methylacryloyl)tyrosine

Cat. No.: B1638859
M. Wt: 249.26 g/mol
InChI Key: XVNAZUFERTUUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methylacryloyl)tyrosine is a tyrosine derivative where the amino group of the amino acid tyrosine is substituted with a 2-methylacryloyl group. This modification introduces a reactive α,β-unsaturated carbonyl moiety, which is characteristic of methacryloyl derivatives. The compound is structurally related to other acylated tyrosine derivatives but distinguishes itself through the presence of the methyl group on the acryloyl chain. This group enhances steric bulk and influences reactivity, making it suitable for applications in polymer chemistry, drug delivery systems, and biomaterials .

Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-(2-methylprop-2-enoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-8(2)12(16)14-11(13(17)18)7-9-3-5-10(15)6-4-9/h3-6,11,15H,1,7H2,2H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNAZUFERTUUAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key differentiating factor among tyrosine derivatives lies in the substituent attached to the amino group. Below is a comparative analysis:

N-Acetyl-L-Tyrosine
  • Substituent : Acetyl group (-COCH₃).
  • Properties : The acetyl group is small and hydrophilic, leading to high water solubility and stability. It is widely used in nutritional supplements due to its biocompatibility and ease of metabolic processing .
N-Lactoyl-Tyrosine
  • Substituent : Lactoyl group (-COCH(OH)CH₃).
  • Applications : Explored in cosmetics and pharmaceuticals for its moisturizing and peptide-stabilizing properties .
N-(2-Methylacryloyl)tyrosine
  • Substituent : 2-Methylacryloyl group (-COC(CH₃)=CH₂).
  • Properties : The methyl group introduces steric hindrance, reducing solubility in water compared to acetylated derivatives. The α,β-unsaturated carbonyl group enables participation in radical polymerization, making it valuable for synthesizing hydrogels or crosslinked polymers .
  • Reactivity : Higher than acetyl or lactoyl derivatives due to the electron-deficient double bond, which reacts readily with nucleophiles or under UV light .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water Stability
This compound C₁₃H₁₅NO₄ 261.26 Low Moderate
N-Acetyl-L-Tyrosine C₁₁H₁₃NO₄ 223.23 High High
N-Lactoyl-Tyrosine C₁₂H₁₅NO₅ 253.25 Moderate Moderate

Notes:

  • Solubility trends correlate with substituent hydrophobicity: acetyl (most hydrophilic) < lactoyl < 2-methylacryloyl (most hydrophobic) .

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